5-Chloro-1-methylimidazole
Overview
Description
5-Chloro-1-methylimidazole is a halogenated derivative of imidazole, characterized by the presence of a chlorine atom at the fifth position and a methyl group at the first position of the imidazole ring. Imidazoles are a class of heterocyclic compounds that play a crucial role in various biological and chemical processes. The unique structure of this compound makes it a valuable compound in several scientific and industrial applications .
Mechanism of Action
Target of Action
5-Chloro-1-methylimidazole is a 5-halo-1-methylimidazole . It primarily targets electron-rich iron (III) porphyrin complexes . These complexes play a crucial role in various biological processes, including oxygen transport and catalysis of several key reactions .
Mode of Action
The compound interacts with its targets by participating in the catalysis of epoxidation of olefins . This interaction results in the formation of epoxides, which are highly reactive and can further participate in various biochemical reactions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the epoxidation of olefins . The downstream effects of this pathway include the formation of epoxides, which can react with nucleophiles in cells, leading to various cellular responses .
Pharmacokinetics
Its physical properties such as its liquid form, density, and boiling point suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of epoxides . These epoxides are highly reactive and can interact with various biomolecules, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-rich iron (III) porphyrin complexes is necessary for the compound to exert its effects . Additionally, the compound’s stability and reactivity may be affected by factors such as pH, temperature, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
5-Chloro-1-methylimidazole participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . This suggests that it interacts with iron (III) porphyrin complexes, playing a crucial role in the biochemical reactions involving these complexes .
Cellular Effects
Given its role in the epoxidation of olefins, it can be inferred that it may influence cellular processes related to this reaction .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . This suggests that it may bind to these complexes and facilitate the epoxidation process .
Metabolic Pathways
Given its role in the epoxidation of olefins, it can be inferred that it may be involved in metabolic pathways related to this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methylimidazole typically involves the halogenation of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction proceeds via electrophilic substitution, where the chlorine atom replaces a hydrogen atom at the fifth position of the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-methylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted imidazole derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-methylimidazole.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted imidazoles
- Imidazole N-oxides
- 1-Methylimidazole
Scientific Research Applications
5-Chloro-1-methylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other functional materials
Comparison with Similar Compounds
1-Methylimidazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-1-methylimidazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
5-Iodo-1-methylimidazole: Contains an iodine atom, which significantly alters its chemical properties and reactivity.
Uniqueness: 5-Chloro-1-methylimidazole stands out due to its balanced reactivity and stability. The chlorine atom provides a good leaving group for substitution reactions while maintaining the overall stability of the imidazole ring. This makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
5-chloro-1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDGOZPYEABERA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236175 | |
Record name | 5-Chloro-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-49-1 | |
Record name | 5-Chloro-1-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-methyl-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Chloro-1-methylimidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3P78L5UT9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-chloro-1-methylimidazole in synthesizing oligoribonucleotides?
A1: this compound [] acts as a base in the synthesis of oligoribonucleotides. It facilitates the conversion of protected ribonucleosides and diribonucleoside phosphates into their diphenyl phosphate esters through reaction with diphenyl phosphorochloridate []. This step is crucial for forming phosphotriester intermediates, which can be further manipulated to obtain desired nucleotide derivatives like uridine 2′,3′-cyclic phosphate and dinucleoside phosphate cyclic phosphate [].
Q2: Can you describe an improved process for synthesizing this compound?
A2: A more efficient synthesis of this compound involves a four-step reaction starting from diethyl ethaneioate. Key improvements include using a 30-40% methylamine aqueous solution instead of methylamine gas during the amination step []. This substitution simplifies the process and enhances safety. Additionally, crystallizing this compound nitrate directly from the reaction mixture in the salt formation step, by adding nitric acid to the acetone solution, increases yield and purity [].
Q3: How does this compound interact with alkyl cobaloximes, and what insights do these interactions offer regarding reaction mechanisms?
A3: Studies investigating the ligand substitution behavior of alkyl cobaloximes, such as trans-[Co(Hdmg)2(R)S] (R = CH3, PhCH2; Hdmg = dimethylglyoximate; S = H2O and/or MeOH), reveal that this compound acts as an entering nucleophile []. Kinetic studies demonstrate a linear dependence on the concentration of this compound, indicating a dissociatively activated substitution mechanism []. Further analysis of activation parameters like ΔH++, ΔS++, and ΔV++ supports this mechanism and reveals that the degree of dissociative character can vary depending on the specific alkyl group (R) on the cobaloxime and the nature of the entering nucleophile [].
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